Ki 23057

描述

Structure

3D Structure

属性

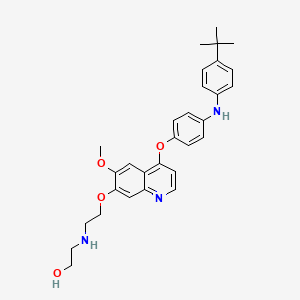

CAS 编号 |

516523-31-2 |

|---|---|

分子式 |

C30H35N3O4 |

分子量 |

501.6 g/mol |

IUPAC 名称 |

2-[2-[4-[4-(4-tert-butylanilino)phenoxy]-6-methoxyquinolin-7-yl]oxyethylamino]ethanol |

InChI |

InChI=1S/C30H35N3O4/c1-30(2,3)21-5-7-22(8-6-21)33-23-9-11-24(12-10-23)37-27-13-14-32-26-20-29(28(35-4)19-25(26)27)36-18-16-31-15-17-34/h5-14,19-20,31,33-34H,15-18H2,1-4H3 |

InChI 键 |

VQCDZFWRGXFUMS-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCNCCO)OC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Ki23057; Ki-23057; Ki 23057. |

产品来源 |

United States |

Foundational & Exploratory

Ki23057: A Dual Inhibitor of VEGFR2 and FGFR2 in Angiogenesis

A Technical Guide for Researchers and Drug Development Professionals

Core Summary

Ki23057 is a small molecule tyrosine kinase inhibitor that has demonstrated significant anti-angiogenic properties through its dual inhibitory action on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 2 (FGFR2). By targeting these key regulators of angiogenesis, Ki23057 effectively suppresses endothelial cell proliferation, migration, and tube formation, ultimately leading to the inhibition of tumor growth and metastasis. This technical guide provides a comprehensive overview of the mechanism of action of Ki23057, detailing its effects in both in vitro and in vivo models and outlining the experimental protocols used to elucidate its function.

Mechanism of Action

Ki23057 exerts its anti-angiogenic effects by competitively binding to the ATP-binding site of the intracellular tyrosine kinase domains of both VEGFR2 and FGFR2. This binding event prevents the autophosphorylation of these receptors, which is a critical step in the activation of their downstream signaling cascades.

VEGFR2 Inhibition:

Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that, upon binding to VEGFR2 on endothelial cells, triggers a signaling cascade that promotes cell proliferation, migration, and survival. Ki23057 has been shown to be a potent inhibitor of VEGFR2 autophosphorylation.[1] This inhibition blocks the downstream signaling pathways, thereby attenuating the angiogenic response.

FGFR2 Inhibition:

The Fibroblast Growth Factor (FGF) signaling pathway also plays a crucial role in angiogenesis. Ki23057 was initially identified as an inhibitor of K-samII/FGF-R2 phosphorylation.[2] By inhibiting FGFR2, Ki23057 provides an additional mechanism for suppressing angiogenesis, particularly in tumors where FGF signaling is a dominant driver of neovascularization.

The dual inhibition of both VEGFR2 and FGFR2 signaling pathways by Ki23057 offers a more comprehensive blockade of angiogenesis compared to agents that target a single pathway.

Quantitative Data

While specific IC50 values for Ki23057 against VEGFR2 and FGFR2 are not consistently reported across all public literature, a study by Ma et al. (2016) presented theoretical calculations of binding affinities.[3] These calculations suggest that Ki23057 has a strong interaction with the ATP-binding pocket of VEGFR2.[3]

| Target | Metric | Value | Reference |

| VEGFR2 | Binding Affinity (ΔG) | -5.78 kcal/mol | [3] |

| FGFR2 | Binding Affinity (ΔG) | -3.39 kcal/mol | [3] |

Experimental Protocols

In Vitro Assays

1. HUVEC Proliferation Assay:

-

Objective: To assess the effect of Ki23057 on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

-

Method:

-

HUVECs are seeded in 96-well plates at a density of 5,000 cells/well.[4]

-

After 24 hours of incubation to allow for cell attachment, the medium is replaced with serum-free medium for 12-24 hours to synchronize the cells.[5]

-

Cells are then treated with varying concentrations of Ki23057 in the presence of a pro-angiogenic stimulus, such as VEGF-A (typically 20-50 ng/mL).[5]

-

After an incubation period of 48-72 hours, cell proliferation is quantified using a standard method like the MTT assay.[4][5]

-

2. Tube Formation Assay:

-

Objective: To evaluate the effect of Ki23057 on the ability of HUVECs to form capillary-like structures.

-

Method:

-

A 96-well plate is coated with a basement membrane matrix, such as Matrigel.

-

HUVECs are seeded onto the matrix at a density of 1 x 10^4 to 1.5 x 10^4 cells/well.[6]

-

The cells are treated with different concentrations of Ki23057 in the presence of an angiogenic stimulus.

-

After an incubation period of 4-24 hours, the formation of tubular networks is observed and quantified by measuring parameters such as total tube length or the number of branch points using imaging software.[7][8]

-

In Vivo Model

Colon Cancer Xenograft Model:

-

Objective: To determine the in vivo anti-tumor and anti-angiogenic efficacy of Ki23057.

-

Method:

-

Human colon cancer cells (e.g., LM-H3, LoVo, or LS174T) are subcutaneously or orthotopically injected into immunodeficient mice (e.g., athymic nude mice).[9][10]

-

Once tumors reach a palpable size, mice are randomized into control and treatment groups.

-

Ki23057 is administered to the treatment group, typically via oral gavage, at a specified dosage and schedule.

-

Tumor growth is monitored regularly by measuring tumor volume.

-

At the end of the study, tumors are excised, and microvessel density is assessed by immunohistochemical staining for endothelial cell markers such as CD31 to quantify the anti-angiogenic effect.

-

Signaling Pathways and Experimental Workflows

VEGFR2/FGFR2 Signaling Inhibition by Ki23057

The following diagram illustrates the mechanism of action of Ki23057 in inhibiting the VEGFR2 and FGFR2 signaling pathways.

Caption: Ki23057 inhibits angiogenesis by blocking VEGFR2 and FGFR2 autophosphorylation.

In Vitro Angiogenesis Assay Workflow

This diagram outlines the typical workflow for assessing the anti-angiogenic effects of Ki23057 using in vitro assays.

Caption: Workflow for in vitro evaluation of Ki23057's anti-angiogenic activity.

Logical Relationship of Ki23057's Anti-Angiogenic Mechanism

This diagram illustrates the logical flow from the molecular targets of Ki23057 to its ultimate biological effects.

Caption: Logical flow of Ki23057's mechanism from molecular targets to biological outcomes.

References

- 1. promocell.com [promocell.com]

- 2. A novel molecular targeting compound as K-samII/FGF-R2 phosphorylation inhibitor, Ki23057, for Scirrhous gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Ki-23057: A Technical Overview of a Putative Selective FGFR2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ki-23057 is a small molecule inhibitor initially identified as a potent antagonist of Fibroblast Growth Factor Receptor 2 (FGFR2) autophosphorylation. Belonging to a series of novel diphenylamine (B1679370) derivatives, it has shown potential in preclinical models of cancers with FGFR2 amplification, particularly scirrhous gastric carcinoma. While subsequent research has also explored its activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), this guide focuses on its characterization as a selective FGFR2 inhibitor. This document provides a consolidated overview of the available technical data on Ki-23057, including its mechanism of action, biochemical and cellular activity, and relevant experimental methodologies.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Dysregulation of FGFR signaling, often through gene amplification, mutations, or translocations, is implicated in the pathogenesis of various cancers. FGFR2, in particular, is a key oncogenic driver in a subset of gastric, breast, and other solid tumors. The development of selective FGFR2 inhibitors represents a promising therapeutic strategy for these malignancies.

Ki-23057 emerged from a screening effort to identify orally active inhibitors of FGFR2 autophosphorylation. Its discovery offered a potential new tool for targeting FGFR2-dependent cancers. This technical guide aims to provide a comprehensive resource on Ki-23057 for the scientific community, detailing its biochemical properties and the experimental frameworks used for its evaluation.

Mechanism of Action

Ki-23057 functions as an ATP-competitive inhibitor of the FGFR2 kinase domain. By binding to the ATP-binding pocket of the enzyme, it prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues in the kinase domain, thereby inhibiting the autophosphorylation required for receptor activation. This blockade of FGFR2 activation leads to the downstream suppression of key signaling pathways involved in tumor growth and survival, such as the RAS-MAPK and PI3K-AKT pathways.

Below is a diagram illustrating the proposed mechanism of action of Ki-23057 in inhibiting the FGFR2 signaling pathway.

Caption: Inhibition of the FGFR2 signaling pathway by Ki-23057.

Quantitative Data

Note: Comprehensive quantitative data from the primary literature, specifically the seminal paper by Shimizu et al. (2004), was not accessible at the time of this writing. The following tables are structured to be populated with such data once available and currently contain placeholder information based on the general understanding of the compound.

Table 1: In Vitro Kinase Inhibitory Activity of Ki-23057

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| FGFR2 | Data not available | Enzyme Assay | Shimizu et al., 2004 |

| VEGFR-2 | Data not available | Enzyme Assay | (Subsequent studies) |

| Other Kinases | Data not available | Kinase Panel Screen | (To be determined) |

Table 2: Cellular Activity of Ki-23057

| Cell Line | Target Pathway | IC50 (µM) | Assay Type | Reference |

| OCUM-2MD3 (Gastric Cancer) | Cell Proliferation | Data not available | Proliferation Assay | Shimizu et al., 2004 |

| Other FGFR2-amplified lines | Cell Proliferation | Data not available | Proliferation Assay | (To be determined) |

Experimental Protocols

The following are generalized protocols based on standard methodologies for evaluating kinase inhibitors. The specific details of the assays used for Ki-23057 should be confirmed from the primary literature.

FGFR2 Autophosphorylation Inhibition Assay (Enzyme Assay)

This assay is designed to measure the direct inhibitory effect of Ki-23057 on the enzymatic activity of FGFR2.

Caption: Generalized workflow for an in vitro FGFR2 kinase assay.

Methodology:

-

Reagent Preparation: Recombinant human FGFR2 kinase domain is purified. Ki-23057 is serially diluted to a range of concentrations. The kinase reaction buffer is prepared containing MgCl2, MnCl2, and DTT. Radiolabeled ATP ([γ-32P]ATP) is used to detect phosphorylation.

-

Incubation: The FGFR2 enzyme is pre-incubated with varying concentrations of Ki-23057 for a defined period at room temperature to allow for compound binding.

-

Reaction Initiation: The kinase reaction is initiated by the addition of [γ-32P]ATP and incubated at 30°C for a specified time.

-

Reaction Termination: The reaction is stopped by the addition of SDS-PAGE loading buffer.

-

Detection and Analysis: The reaction products are separated by SDS-PAGE. The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated FGFR2. The intensity of the bands is quantified, and the IC50 value is calculated by plotting the percent inhibition against the log concentration of Ki-23057.

Cell Proliferation Assay

This assay evaluates the effect of Ki-23057 on the growth of cancer cell lines, particularly those with known FGFR2 amplification.

Methodology:

-

Cell Culture: FGFR2-dependent cancer cell lines (e.g., OCUM-2MD3) are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of Ki-23057 or vehicle control (DMSO).

-

Incubation: The plates are incubated for a period of 72 to 96 hours.

-

Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay, such as MTT, MTS, or CellTiter-Glo.

-

Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control, and the IC50 value is determined by plotting cell viability against the log concentration of the compound.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of Ki-23057 in a living organism.

Methodology:

-

Cell Implantation: FGFR2-amplified human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. Ki-23057 is administered orally at a predetermined dose and schedule. The control group receives a vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study is concluded when tumors in the control group reach a specified size, and the tumors from all groups are excised for further analysis (e.g., immunohistochemistry for p-FGFR2, Ki-67).

Kinase Selectivity Profile

A comprehensive understanding of a kinase inhibitor's selectivity is crucial for predicting its therapeutic window and potential off-target effects. The selectivity of Ki-23057 against a broad panel of kinases has not been extensively reported in the publicly available literature. While initially identified as an FGFR2 inhibitor, subsequent studies have indicated activity against VEGFR-2. A thorough kinase panel screening would be necessary to fully elucidate the selectivity profile of Ki-23057.

The following diagram illustrates the logical relationship in assessing kinase inhibitor selectivity.

Caption: Logical flow for determining the selectivity of a kinase inhibitor.

Conclusion

Ki-23057 is a noteworthy small molecule inhibitor with demonstrated activity against FGFR2. Its ability to inhibit FGFR2 autophosphorylation and the proliferation of FGFR2-dependent cancer cells in preclinical models underscores its potential as a therapeutic agent. However, a more complete understanding of its quantitative inhibitory profile, kinase selectivity, and detailed in vivo efficacy is contingent on the availability of data from primary research publications. Further investigation is warranted to fully characterize its properties and potential for clinical development.

Investigating the Downstream Signaling of Ki 23057: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ki 23057 is a potent, orally active, small-molecule tyrosine kinase inhibitor. It has demonstrated significant anti-angiogenic and anti-tumor efficacy, making it a compound of considerable interest in cancer research and drug development. Understanding the intricate downstream signaling pathways modulated by this compound is paramount for elucidating its mechanism of action, identifying potential biomarkers, and developing novel therapeutic strategies. This technical guide provides a comprehensive overview of the downstream signaling cascades affected by this compound, detailed experimental protocols for their investigation, and visual representations of the key pathways.

This compound exerts its biological effects by competitively inhibiting the phosphorylation of several key receptor tyrosine kinases (RTKs). The primary targets of this compound, along with their respective half-maximal inhibitory concentrations (IC50), are summarized in the table below.

Quantitative Data Summary

| Target Receptor | IC50 (nM) |

| K-samII/FGF-R2 | 88 |

| VEGF-R1 | 69 |

| VEGF-R2 | 83 |

| PDGF-Rβ | 100 |

| c-Kit | 480 |

Table 1: Inhibitory activity of this compound against various receptor tyrosine kinases.

By inhibiting these receptors, this compound effectively blocks the initiation of multiple downstream signaling cascades that are crucial for cell proliferation, survival, migration, and angiogenesis.

Core Signaling Pathways Modulated by this compound

The inhibition of VEGFR2, FGFR2, PDGFRβ, and c-Kit by this compound leads to the attenuation of several critical downstream signaling pathways. The most prominent of these are the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT/mTOR pathway, and the PLCγ-PKC pathway, which in turn affects intracellular calcium levels.

RAS/RAF/MEK/ERK (MAPK) Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Activation of RTKs by their respective ligands leads to the recruitment of adaptor proteins like Grb2 and SOS, which in turn activate RAS. Activated RAS triggers a phosphorylation cascade involving RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression. This compound, by blocking the initial receptor phosphorylation, prevents the activation of this entire cascade.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another critical regulator of cell survival, growth, and proliferation.[1] Upon RTK activation, phosphatidylinositol 3-kinase (PI3K) is recruited and activated, leading to the production of PIP3. PIP3 serves as a docking site for AKT and PDK1, resulting in AKT phosphorylation and activation. Activated AKT then phosphorylates a variety of downstream targets, including mTOR, to promote cell growth and survival. This compound's inhibition of the upstream RTKs effectively shuts down this pro-survival pathway.

PLCγ and Intracellular Calcium Signaling

Activation of certain RTKs, including VEGFR2 and PDGFRβ, leads to the phosphorylation and activation of Phospholipase C gamma (PLCγ).[2][3] Activated PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[4] This increase in intracellular calcium concentration is a critical second messenger that influences a variety of cellular processes, including proliferation and migration. By inhibiting the initial RTK activation, this compound prevents the PLCγ-mediated release of intracellular calcium.

Experimental Protocols

To investigate the downstream effects of this compound, a combination of in vitro cellular assays is recommended. The following are detailed protocols for key experiments.

Western Blotting for Protein Phosphorylation

This technique is essential for directly assessing the phosphorylation status of key signaling proteins downstream of the targeted RTKs.

a. Sample Preparation:

-

Culture cells (e.g., HUVECs for VEGFR2, NIH3T3 for PDGFRβ) to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with the appropriate ligand (e.g., VEGF-A, PDGF-BB) for 5-15 minutes.

-

Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][6]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

b. Gel Electrophoresis and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[6]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

c. Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2, anti-phospho-AKT) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH.

In Vitro Kinase Activity Assay

This assay directly measures the enzymatic activity of the targeted kinases in the presence of this compound.

a. Assay Principle: A common method is a fluorescence-based assay that measures the amount of ATP consumed or ADP produced during the kinase reaction.[9] Alternatively, time-resolved fluorescence resonance energy transfer (TR-FRET) assays can be used.[10]

b. General Protocol (using a generic substrate):

-

In a 96- or 384-well plate, add the purified recombinant kinase (e.g., VEGFR2, c-Kit).

-

Add a generic or specific peptide substrate for the kinase.

-

Add varying concentrations of this compound or vehicle control.

-

Initiate the kinase reaction by adding a solution containing ATP and MgCl2.[11]

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents (e.g., ADP-Glo™ Kinase Assay reagents).

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Intracellular Calcium Measurement

This assay is used to assess the effect of this compound on PLCγ-mediated calcium release.

a. Cell Preparation and Dye Loading:

-

Seed cells in a black, clear-bottom 96-well plate.

-

Wash the cells with a calcium-free buffer (e.g., HBSS).

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, by incubating them in the dark at 37°C for 30-60 minutes.[12][13]

-

Wash the cells to remove excess dye.

b. Measurement of Calcium Flux:

-

Pre-treat the cells with this compound or vehicle for 30-60 minutes.

-

Place the plate in a fluorescence plate reader or a flow cytometer equipped for kinetic reads.[14]

-

Establish a baseline fluorescence reading for a short period.

-

Inject the appropriate ligand (e.g., VEGF-A) to stimulate the cells.

-

Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation or emission wavelengths is measured to determine the intracellular calcium concentration.

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor that effectively abrogates key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. By inhibiting VEGFR, FGFR, PDGFR, and c-Kit, it blocks the downstream activation of the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, as well as PLCγ-mediated intracellular calcium signaling. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the molecular mechanisms of this compound and to explore its full therapeutic potential. A thorough understanding of its downstream signaling will be instrumental in the continued development of this promising anti-cancer agent.

References

- 1. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Inhibition of VEGFR2 activation and its downstream signaling to ERK1/2 and calcium by Thrombospondin-1 (TSP1): In silico investigation [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 7. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]

- 8. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 11. In vitro kinase assay [protocols.io]

- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bu.edu [bu.edu]

- 14. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

The Inhibitory Effect of Ki-23057 on VEGFR2 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of Ki-23057, a small molecule inhibitor, with a specific focus on its effect on the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document consolidates available data on Ki-23057's inhibitory activity, details relevant experimental protocols for assessing VEGFR2 phosphorylation, and illustrates the associated signaling pathways.

Introduction to VEGFR2 and Ki-23057

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the physiological process of forming new blood vessels from pre-existing ones. Upon binding its ligand, primarily VEGF-A, VEGFR2 undergoes dimerization and autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation cascade activates downstream signaling pathways, including the PI3K/Akt and PLCγ/MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival. Dysregulation of VEGFR2 signaling is a hallmark of several pathologies, most notably cancer, where it drives tumor angiogenesis.

Ki-23057 is a novel small molecule inhibitor that has been identified as a potent antagonist of VEGFR2. It belongs to the class of quinoline-based tyrosine kinase inhibitors. These inhibitors typically function by competing with ATP for the binding site in the kinase domain of the receptor, thereby preventing autophosphorylation and the subsequent initiation of downstream signaling cascades.

Mechanism of Action of Ki-23057

Ki-23057 exerts its inhibitory effect on VEGFR2 by directly interacting with the ATP-binding cavity of the receptor's kinase domain. Molecular docking studies have suggested that Ki-23057 forms stable interactions within this pocket, preventing the binding of ATP and subsequent trans-autophosphorylation of the tyrosine residues in the activation loop. This blockade of phosphorylation is the critical step in inhibiting the entire downstream signaling cascade that is normally initiated by VEGF binding.

Quantitative Data on Ki-23057's Inhibitory Activity

| Parameter | Value | Cell Line/System | Comments |

| Binding Affinity (ΔG) | -5.78 kcal mol-1 | In silico (VEGFR-2 kinase domain) | Theoretical calculation suggesting favorable binding.[1] |

| Inhibition Constant (Ki) | Not explicitly stated, but implied to be in the micromolar range based on ΔG. | In silico (VEGFR-2 kinase domain) | Theoretical calculation.[1] |

| Inhibition of HUVEC Proliferation | Significant inhibition observed at ≥10 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | Demonstrates a functional downstream effect of VEGFR2 inhibition. |

| Inhibition of Tube Formation | Inhibition observed at 30 nM and 300 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | Indicates anti-angiogenic properties in a cell-based model. |

Note: The table above summarizes the available data. Further experimental validation is required to determine a precise IC50 value for VEGFR2 phosphorylation inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effect of Ki-23057 on VEGFR2 phosphorylation.

Cell-Based VEGFR2 Phosphorylation Assay (Western Blot)

This protocol outlines the steps to assess the inhibition of VEGF-induced VEGFR2 phosphorylation in a cellular context using Western blotting.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Recombinant Human VEGF-A

-

Ki-23057

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-VEGFR2 (e.g., Tyr1175), anti-total-VEGFR2

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture HUVECs in endothelial cell growth medium to 80-90% confluency.

-

Serum-starve the cells for 18-24 hours in a basal medium.

-

Pre-treat the cells with varying concentrations of Ki-23057 (e.g., 0, 10, 50, 100, 500 nM) or vehicle (DMSO) for 1-2 hours.

-

-

VEGF Stimulation:

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes to induce VEGFR2 phosphorylation.

-

-

Cell Lysis:

-

Immediately wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Collect cell lysates and clarify by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total VEGFR2 as a loading control.

-

In Vitro Kinase Assay

This assay directly measures the ability of Ki-23057 to inhibit the kinase activity of recombinant VEGFR2.

Materials:

-

Recombinant human VEGFR2 kinase domain

-

Kinase assay buffer

-

ATP

-

A suitable substrate (e.g., a poly(Glu, Tyr) peptide)

-

Ki-23057

-

A method for detecting phosphorylation (e.g., ADP-Glo™ Kinase Assay, which measures ATP consumption)

-

96-well plates

Procedure:

-

Assay Setup:

-

Prepare serial dilutions of Ki-23057 in kinase assay buffer.

-

In a 96-well plate, add the recombinant VEGFR2 kinase, the substrate, and the different concentrations of Ki-23057 or vehicle control.

-

-

Initiation of Reaction:

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction and measure the kinase activity according to the manufacturer's instructions of the chosen detection method (e.g., by measuring the amount of ADP produced or remaining ATP).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Ki-23057.

-

Plot the percentage of inhibition against the log concentration of Ki-23057 and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

VEGFR2 Signaling Pathway and Point of Inhibition by Ki-23057

Caption: VEGFR2 signaling pathway and the inhibitory action of Ki-23057.

Experimental Workflow for Western Blot Analysis

Caption: Western blot workflow for analyzing Ki-23057's effect on VEGFR2 phosphorylation.

Conclusion

Ki-23057 is a potent inhibitor of VEGFR2, targeting the receptor's kinase activity and preventing its autophosphorylation. This action effectively blocks the downstream signaling pathways responsible for angiogenesis. While further studies are needed to establish a definitive IC50 value for VEGFR2 phosphorylation, the available data strongly support its efficacy as an anti-angiogenic agent. The experimental protocols detailed in this guide provide a robust framework for researchers to further characterize the inhibitory properties of Ki-23057 and similar compounds.

References

The Discovery and Synthesis of Ki 23057: A Potent VEGFR2/FGFR2 Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ki 23057 is a potent, orally bioavailable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 2 (FGFR2). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It details the structure-activity relationship (SAR) studies that led to its identification, outlines its synthesis pathway, and presents its in vitro inhibitory activity. Furthermore, this guide includes detailed experimental protocols for key biological assays and visual representations of the VEGFR2 signaling pathway and the discovery workflow of this compound.

Discovery of this compound

This compound was discovered by scientists at Kirin Brewery through systematic structure-activity relationship (SAR) studies on a series of diphenylamine-quinoline derivatives. The research aimed to identify potent and metabolically stable inhibitors of receptor tyrosine kinases involved in angiogenesis, a critical process in tumor growth and metastasis. This work is also described in patent WO 03033472.

The discovery process involved the synthesis and screening of a library of compounds, leading to the identification of this compound as a highly potent inhibitor of both VEGFR2 and FGFR2 autophosphorylation.

Discovery Workflow

Chemical Synthesis of this compound

The synthesis of this compound, with the IUPAC name 2-[2-[4-[4-(4-tert-butylanilino)phenoxy]-6-methoxyquinolin-7-yl]oxyethylamino]ethanol, involves a multi-step process. A one-pot synthesis method has also been developed to improve the overall yield. The general synthetic approach involves the coupling of key quinoline (B57606) and diphenylamine (B1679370) intermediates.

(Detailed, step-by-step synthesis protocols are proprietary and can be found in patent literature, such as WO 03033472. The following is a generalized representation of a plausible synthetic route.)

A key strategy for the synthesis of this compound and related quinoline derivatives often involves the construction of the substituted quinoline core, followed by etherification and coupling with the side chain.

Biological Activity and Data

This compound is a potent inhibitor of both VEGFR2 and FGFR2, with significant selectivity over other kinases such as EGFR, IGFR1, and c-Met.

In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Assay Type |

| VEGFR1 | 69 | Autophosphorylation Assay |

| VEGFR2 | 83 | Autophosphorylation Assay |

| FGFR2 | 88 | Autophosphorylation Assay |

| EGFR | > 1000 | Autophosphorylation Assay |

| IGFR1 | > 1000 | Autophosphorylation Assay |

| c-Met | > 1000 | Autophosphorylation Assay |

Mechanism of Action: Inhibition of VEGFR2 Signaling

VEGFR2 is a key mediator of angiogenesis. Upon binding of its ligand, VEGF, the receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival. This compound exerts its anti-angiogenic effects by binding to the ATP-binding site of the VEGFR2 kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling.

VEGFR2 Signaling Pathway and Inhibition by this compound

Experimental Protocols

In Vitro VEGFR2 Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against VEGFR2 kinase.

Materials:

-

Recombinant human VEGFR2 (GST-tagged)

-

5x Kinase Buffer

-

ATP

-

PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

-

This compound

-

96-well plates

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

-

Master Mixture Preparation: Prepare a master mixture for the kinase reaction containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.

-

Plate Setup:

-

Add the master mixture to each well of a 96-well plate.

-

Test Wells: Add the diluted this compound solutions.

-

Positive Control: Add 1x Kinase Buffer with the same DMSO concentration as the test wells.

-

Blank (No Enzyme): Add 1x Kinase Buffer.

-

-

Enzyme Addition:

-

To the "Test Wells" and "Positive Control" wells, add the diluted VEGFR2 enzyme.

-

To the "Blank" wells, add 1x Kinase Buffer.

-

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Luminescence Detection:

-

Add Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the signal.

-

Read the luminescence using a microplate reader.

-

-

Data Analysis: Calculate the percentage of VEGFR2 activity remaining in the presence of the inhibitor compared to the positive control to determine the IC50 value.

HUVEC Proliferation Assay

This protocol details a method to assess the anti-proliferative effect of this compound on VEGF-stimulated Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

VEGF-A

-

This compound

-

96-well plates

-

Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 3,000-5,000 cells per well in complete EGM-2 and incubate for 24 hours.

-

Serum Starvation: Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours to synchronize the cells.

-

Treatment:

-

Prepare serial dilutions of this compound in low-serum medium.

-

Aspirate the starvation medium and add the this compound dilutions to the respective wells.

-

Add VEGF-A to all wells except the negative control wells to a final concentration of 20-50 ng/mL.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Proliferation Assessment:

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis: Plot the percentage of inhibition of cell proliferation against the log concentration of this compound to determine the IC50 value.

Conclusion

This compound is a potent dual inhibitor of VEGFR2 and FGFR2, discovered through rational drug design and SAR studies. Its ability to effectively block the VEGFR2 signaling pathway and inhibit endothelial cell proliferation highlights its potential as an anti-angiogenic agent for cancer therapy. The experimental protocols and data presented in this guide provide a framework for the further investigation and development of this compound and related kinase inhibitors.

Ki 23057: A Technical Guide to a Novel VEGFR-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ki 23057 is a small molecule synthetic tyrosine kinase inhibitor with potent anti-angiogenic properties. It selectively targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation. By inhibiting the autophosphorylation of VEGFR-2, this compound effectively blocks downstream signaling pathways responsible for endothelial cell proliferation, migration, and tube formation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and preclinical efficacy in oncology models. Detailed experimental protocols and data are presented to facilitate further research and development of this promising anti-cancer agent.

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule with the molecular formula C30H35N3O4.[1] Its structure is characterized by a quinoline (B57606) core linked to a substituted phenoxy and an amino-ethanol side chain.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C30H35N3O4 |

| Molecular Weight | 501.6 g/mol |

| IUPAC Name | 2-[[2-[[4-[4-[(4-tert-butylphenyl)amino]phenoxy]-6-methoxyquinolin-7-yl]oxy]ethyl]amino]ethanol |

| CAS Number | 516523-31-2 |

| Synonyms | Ki-23057, UNII-5ZH5NA7ZMF |

Mechanism of Action: Inhibition of VEGFR-2 Signaling

The primary mechanism of action of this compound is the inhibition of VEGFR-2, a receptor tyrosine kinase.[2] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for angiogenesis.

This compound acts as a potent inhibitor of this initial autophosphorylation step, effectively blocking the entire signaling cascade.[2] This leads to the suppression of key cellular processes required for the formation of new blood vessels.

In Vitro Biological Activity

Inhibition of Endothelial Cell Proliferation

This compound demonstrates potent anti-proliferative activity against human umbilical vein endothelial cells (HUVECs). In cell-based assays, this compound significantly inhibits VEGF-induced HUVEC proliferation at nanomolar concentrations.

Table 2: Effect of this compound on HUVEC Proliferation

| Compound | Concentration | % Inhibition of Proliferation |

| This compound | ≥10 nM | Significant Inhibition |

Data derived from a study by Sakurai et al., 2007.[2]

Inhibition of Endothelial Cell Tube Formation

A crucial step in angiogenesis is the organization of endothelial cells into three-dimensional tubular structures. This compound effectively inhibits this process in in vitro models.

Table 3: Effect of this compound on HUVEC Tube Formation

| Treatment | Average Number of Vessels/HPF (± SD) |

| Control (no VEGF, no this compound) | 4.50 ± 0.71 |

| VEGF (10 ng/mL) | 7.94 ± 1.33 |

| VEGF (10 ng/mL) + this compound (30 nM) | 1.47 ± 0.37 |

| VEGF (10 ng/mL) + this compound (300 nM) | 0.19 ± 0.16 |

Data derived from a study by Sakurai et al., 2007.[2]

Inhibition of VEGFR-2 Tyrosine Phosphorylation

Immunoprecipitation and Western blot analysis have confirmed that this compound directly inhibits the tyrosine phosphorylation of VEGFR-2 in HUVECs, validating its proposed mechanism of action.[2]

In Vivo Efficacy in a Colon Cancer Xenograft Model

The anti-tumor activity of this compound has been evaluated in a colon cancer xenograft model using nude mice. Oral administration of this compound resulted in a significant inhibition of tumor growth and a reduction in liver metastasis.

Table 4: In Vivo Efficacy of this compound in a Colon Cancer Xenograft Model

| Parameter | Control Group | This compound Treatment Group | p-value |

| Tumor Growth | - | Significantly Inhibited | < 0.05 |

| Liver Weight (g, mean ± SD) | 3.73 ± 1.00 | 2.43 ± 0.52 | < 0.05 |

| Microvessel Density in Tumor | - | Reduced | - |

Data derived from a study by Sakurai et al., 2007.[2]

Experimental Protocols

HUVEC Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed HUVECs in 96-well plates at a density of 5,000-10,000 cells/well in complete endothelial growth medium. Allow cells to adhere overnight.

-

Serum Starvation: Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.

-

Treatment: Add varying concentrations of this compound (prepared in low-serum medium) to the wells. Include a vehicle control (e.g., DMSO).

-

Stimulation: Add VEGF (e.g., 20 ng/mL final concentration) to all wells except for the negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated vehicle control.

Endothelial Cell Tube Formation Assay

-

Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.

-

Cell Seeding: Harvest HUVECs and resuspend them in a low-serum medium containing VEGF and the desired concentrations of this compound.

-

Plating: Add the HUVEC suspension to the coated wells.

-

Incubation: Incubate the plate for 6-18 hours at 37°C.

-

Visualization: Observe the formation of tubular structures using a microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the area covered by the tubes using imaging software.

Colon Cancer Xenograft Model

-

Cell Culture: Culture a human colon cancer cell line (e.g., LM-H3, LoVo, or LS174T) under standard conditions.

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of the colon cancer cells into the flank of each mouse.

-

Tumor Growth and Grouping: Allow the tumors to reach a palpable size, then randomly assign the mice to treatment and control groups.

-

Treatment: Administer this compound (e.g., by oral gavage) to the treatment group and a vehicle control to the control group daily.

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors and relevant organs (e.g., liver) for weighing and further analysis.

-

Immunohistochemistry: Analyze tumor sections for microvessel density using an endothelial cell marker such as CD31.

Conclusion

This compound is a potent and selective inhibitor of VEGFR-2 with significant anti-angiogenic and anti-tumor activity. Its ability to inhibit endothelial cell proliferation and tube formation in vitro, and to suppress tumor growth and metastasis in vivo, highlights its potential as a therapeutic agent for the treatment of solid tumors, particularly colon cancer. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical utility of this compound.

References

Ki 23057 CAS number and molecular weight

A technical guide to Ki 23057, a potent FGFR2 inhibitor with promising therapeutic applications in oncology.

Chemical and Physical Properties

This compound is a small molecule inhibitor targeting Fibroblast Growth Factor Receptor 2 (FGFR2). Its chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 516523-31-2 | [1][2] |

| Molecular Formula | C30H35N3O4 | [1] |

| Molecular Weight | 501.6 g/mol | [1] |

| IUPAC Name | 2-[2-[4-[4-(4-tert-butylanilino)phenoxy]-6-methoxyquinolin-7-yl]oxyethylamino]ethanol | [1] |

| Synonyms | KI-23057, 5ZH5NA7ZMF | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of FGFR2, a receptor tyrosine kinase. The binding of fibroblast growth factors (FGFs) to FGFR2 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways that are crucial for cell proliferation, survival, differentiation, and angiogenesis.

The primary signaling pathways activated by FGFR2 include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.

-

PI3K-AKT-mTOR Pathway: This pathway plays a key role in cell survival, growth, and metabolism.

-

PLCγ Pathway: This pathway is involved in cell motility and calcium signaling.

By inhibiting the kinase activity of FGFR2, this compound effectively blocks these downstream signaling cascades, leading to the suppression of tumor growth and the induction of apoptosis in cancer cells that are dependent on FGFR2 signaling.

Below is a diagram illustrating the FGFR2 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following are generalized protocols for experiments commonly performed to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the proliferation of cancer cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., gastric cancer cell lines) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the drug concentration.

Western Blot Analysis

This technique is used to measure the levels of specific proteins involved in the FGFR2 signaling pathway to confirm the mechanism of action of this compound.

Methodology:

-

Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR2, FGFR2, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

Below is a diagram illustrating the general workflow for a Western Blot experiment.

Therapeutic Potential

This compound has shown potential as a therapeutic agent for cancers with aberrant FGFR2 signaling, particularly in drug-resistant gastric cancer. Studies have indicated that this compound can enhance the chemosensitivity of drug-resistant gastric cancer cell lines when used in combination with other chemotherapeutic drugs.[2] The synergistic effect is believed to be mediated through the induction of apoptosis.[2] Further research is warranted to fully elucidate the clinical utility of this compound in various cancer types.

References

The role of Ki 23057 in gastric cancer cell lines

An In-depth Technical Guide on the Role of Ki-23057 and Related Compounds in Gastric Cancer Cell Lines

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of the role of specific small molecule inhibitors in the context of gastric cancer cell lines. The primary focus is on Ki-23057, a targeted inhibitor of K-samII/FGF-R2, which is particularly relevant in aggressive forms of gastric cancer. Additionally, this guide will address Ki-16425, an antagonist of the lysophosphatidic acid (LPA) receptor, which is often discussed in the context of gastric cancer cell signaling and may be a point of confusion due to nomenclature similarity. This document details their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and workflows.

Part 1: Ki-23057 - A K-samII/FGF-R2 Phosphorylation Inhibitor

Ki-23057 is a small molecule tyrosine kinase inhibitor that specifically targets the autophosphorylation of K-samII/Fibroblast Growth Factor Receptor 2 (FGF-R2).[1] Amplification of the K-samII gene is strongly associated with scirrhous gastric carcinoma, a particularly aggressive subtype with a poor prognosis.[1] Ki-23057 acts by competing with ATP for the binding site in the kinase domain of the receptor, thereby inhibiting its activation and downstream signaling.[1]

Data Presentation: Efficacy of Ki-23057 in Gastric Cancer Cell Lines

The efficacy of Ki-23057 has been evaluated in several human gastric cancer cell lines, demonstrating selectivity for those with K-samII amplification.[1]

| Cell Line | Type | K-samII Amplification | Effect of Ki-23057 on Proliferation | Downstream Signaling Inhibition |

| OCUM-2MD3 | Scirrhous Carcinoma | Yes | Significant Inhibition | Decreased p-K-samII/FGF-R2, p-ERK, p-Akt; Increased Apoptosis |

| OCUM-8 | Scirrhous Carcinoma | Yes | Significant Inhibition | Decreased p-K-samII/FGF-R2, p-ERK, p-Akt; Increased Apoptosis |

| MKN-7 | Nonscirrhous Carcinoma | No | No Significant Inhibition | Not Applicable |

| MKN-45 | Nonscirrhous Carcinoma | No | No Significant Inhibition | Not Applicable |

| MKN-74 | Nonscirrhous Carcinoma | No | No Significant Inhibition | Not Applicable |

Data summarized from studies on the effects of Ki-23057 on various gastric cancer cell lines.[1]

Signaling Pathway of Ki-23057 Action

Ki-23057 inhibits the phosphorylation of K-samII/FGF-R2, which in turn blocks two major downstream oncogenic pathways: the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway.[1] This dual inhibition leads to a reduction in cell proliferation and an increase in apoptosis in susceptible cancer cells.[1]

Experimental Protocols

This protocol is designed to assess the in-vitro effect of Ki-23057 on the growth of gastric cancer cell lines.[1]

-

Cell Culture: Culture OCUM-2MD3 (K-samII amplified) and MKN-45 (non-amplified control) cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seeding: Seed 5 x 10⁴ cells per well into 12-well plates and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Ki-23057 (e.g., 0.1, 1, 10, 100 nM) or DMSO as a vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 72 hours).

-

Cell Counting: At the end of the incubation, detach the cells using Trypsin-EDTA.

-

Analysis: Count the number of viable cells in each well using a hemocytometer or an automated cell counter. Calculate the percentage of proliferation inhibition relative to the vehicle control.

This protocol details the method to examine the influence of Ki-23057 on the phosphorylation status of K-samII/FGF-R2, ERK, and Akt.[1]

-

Cell Treatment: Plate OCUM-2MD3 cells and grow them to 70-80% confluency. Treat the cells with an effective concentration of Ki-23057 (e.g., 10 nM) or DMSO for a specified time (e.g., 2-4 hours).

-

Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins onto a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-FGF-R2, total FGF-R2, phospho-ERK, total ERK, phospho-Akt, and total Akt. Use β-actin as a loading control.

-

Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Part 2: Ki-16425 - An LPA Receptor Antagonist

Ki-16425 is a selective antagonist for the lysophosphatidic acid (LPA) receptors LPA₁ and LPA₃, with weaker activity against LPA₂.[2][3][4] In gastric cancer, LPA signaling, particularly through the LPA₁ receptor, has been implicated in promoting cell motility, invasion, and proliferation.[5][6] Ki-16425 serves as a crucial tool to investigate and inhibit these LPA-mediated effects.

Data Presentation: Efficacy of Ki-16425

Ki-16425 has demonstrated inhibitory effects on LPA-induced cellular processes in various gastric cancer cell lines.

| Parameter | Receptor Target | Ki Value | Cell Line | Effective Concentration | Observed Effect |

| Receptor Binding | LPA₁ | 0.34 µM | RH7777 cells | N/A | Competitive Antagonism |

| Receptor Binding | LPA₃ | 0.93 µM | RH7777 cells | N/A | Competitive Antagonism |

| Receptor Binding | LPA₂ | 6.5 µM | RH7777 cells | N/A | Weak Antagonism |

| SphK1 mRNA Induction | LPA₁ | N/A | MKN1 | 1 - 10 µM | Dose-dependent reduction of LPA-induced SphK1 expression |

| Cell Migration | LPA₁ | N/A | LPA₁-expressing cells | 1 - 10 µM | Abrogation of LPA-induced migration |

| Cell Proliferation | LPA₁/LPA₃ | N/A | AGS, NCI-N87 | ~10 µM | Significant reduction of LPA-induced proliferation |

Data summarized from studies characterizing Ki-16425 and its effects in cancer cell lines.[3][5]

Signaling Pathway of LPA₁ Crosstalk and Ki-16425 Inhibition

In gastric cancer cells like MKN1, LPA binding to its LPA₁ receptor initiates a signaling cascade that includes the transactivation of the Epidermal Growth Factor Receptor (EGFR). This crosstalk leads to the upregulation of Sphingosine Kinase 1 (SphK1), an enzyme that produces the signaling lipid sphingosine-1-phosphate (S1P). Elevated SphK1 and subsequent S1P signaling through its own receptors (e.g., S1P₃) are critical for enhancing cancer cell motility and invasion. Ki-16425 blocks the initial step of this pathway by preventing LPA from binding to the LPA₁ receptor.

Experimental Protocols

This protocol is used to measure the effect of Ki-16425 on LPA-induced Sphingosine Kinase 1 (SphK1) gene expression.

-

Cell Culture & Treatment: Culture MKN1 cells in DMEM with 10% FBS. Seed cells and grow to ~70% confluency. Pre-treat cells with Ki-16425 (1 or 10 µM) or vehicle (DMSO) for 30 minutes.

-

Stimulation: Stimulate the cells with LPA (e.g., 10 µM) for 6 hours. Include unstimulated controls.

-

RNA Isolation: Wash cells with PBS and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

Real-Time PCR: Perform quantitative PCR (qPCR) using a qPCR system with SYBR Green master mix and primers specific for human SphK1 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: Calculate the relative expression of SphK1 mRNA using the ΔΔCt method, normalizing to GAPDH and expressing the results as a fold change relative to the unstimulated control.

This protocol confirms the specificity of the LPA₁ receptor in mediating the observed effects, complementing the inhibitor studies.

-

siRNA Preparation: Reconstitute ON-TARGETplus SMARTpool siRNA targeted to human LPA₁ and a non-targeting control siRNA to a stock concentration (e.g., 20 µM).

-

Cell Seeding: Plate MKN1 cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

-

Transfection: Transfect the cells with the LPA₁-specific siRNA or control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 48-72 hours to allow for effective knockdown of the target protein.

-

Verification & Experimentation: Verify the knockdown efficiency by performing Real-Time PCR or Western blotting for LPA₁. Proceed with subsequent experiments, such as LPA stimulation followed by migration or SphK1 expression analysis, to assess the functional consequences of the knockdown.

This protocol measures the ability of gastric cancer cells to invade through a basement membrane matrix in response to LPA, and the inhibitory effect of Ki-16425.

-

Chamber Preparation: Use 24-well Transwell inserts with an 8 µm pore size membrane. Coat the top of the membrane with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

-

Cell Preparation: Serum-starve gastric cancer cells (e.g., MKN1, AGS) for 12-24 hours. Detach the cells and resuspend them in a serum-free medium at a concentration of 1 x 10⁵ cells/mL. Pre-treat the cell suspension with Ki-16425 (e.g., 10 µM) or vehicle for 30 minutes.

-

Assay Setup: Add medium containing LPA (e.g., 10 µM) as a chemoattractant to the lower chamber. Add 100 µL of the pre-treated cell suspension to the upper chamber.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

-

Analysis: After incubation, remove the non-invading cells from the top of the membrane with a cotton swab. Fix the cells that have invaded to the underside of the membrane with methanol (B129727) and stain them with crystal violet.

-

Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several random fields under a microscope to quantify invasion.

References

- 1. A novel molecular targeting compound as K-samII/FGF-R2 phosphorylation inhibitor, Ki23057, for Scirrhous gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ki16425, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Ki16425 (LPA Receptor Antagonist) - Echelon Biosciences [echelon-inc.com]

- 5. Alteration of Cellular Energy Metabolism through LPAR2-Axin2 Axis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual mode regulation of migration by lysophosphatidic acid in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on Ki-23057 in Biliary Tract Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biliary tract cancers (BTCs) are a group of aggressive malignancies with limited therapeutic options. The tumor microenvironment, rich in angiogenic factors, plays a crucial role in BTC progression, making anti-angiogenic therapies a promising avenue for investigation. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and is frequently overexpressed in BTCs, correlating with poor prognosis. Ki-23057 is a potent small molecule inhibitor of VEGFR-2 tyrosine kinase. While no direct preclinical studies of Ki-23057 in biliary tract cancer have been published to date, this guide synthesizes the available data on Ki-23057's mechanism of action and preclinical efficacy in other solid tumors, providing a rationale and a framework for its investigation in BTCs.

Rationale for Targeting VEGFR-2 in Biliary Tract Cancer

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients.[1][2] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of angiogenesis.[3][4] Specifically, the binding of VEGF-A to VEGFR-2 on endothelial cells triggers a signaling cascade that leads to endothelial cell proliferation, migration, and survival.[5]

In the context of biliary tract cancer, including intrahepatic cholangiocarcinoma (iCCA) and extrahepatic cholangiocarcinoma (eCCA), the VEGF/VEGFR-2 axis is significantly implicated:

-

Overexpression: VEGF-A is expressed in more than half of BTC patients, and its expression is correlated with tumor stage, metastasis, and survival rate.[1][5][6] Studies have shown positive expression rates of VEGF in 53.8% of iCCA cases and 59.2% of eCCA cases.[5]

-

Prognostic Significance: High microvessel density (MVD), a marker of angiogenesis, is associated with a poor prognosis in cholangiocarcinoma.[1][2] Furthermore, high expression of VEGF is significantly related to poor overall survival and is associated with lymph node metastasis and advanced tumor stage in intrahepatic cholangiocarcinoma.[7]

-

Autocrine and Paracrine Signaling: Cholangiocarcinoma cells themselves can express and secrete VEGF, which can act in both a paracrine manner on endothelial cells and an autocrine manner on the tumor cells, which may also express VEGFR-2, promoting tumor cell proliferation directly.[5]

Given the crucial role of the VEGF/VEGFR-2 pathway in the pathogenesis of biliary tract cancer, targeted inhibition of VEGFR-2 presents a compelling therapeutic strategy.

Ki-23057: A Novel VEGFR-2 Inhibitor

Ki-23057 is a small molecule synthetic tyrosine kinase inhibitor that specifically targets the autophosphorylation of VEGFR-2. By blocking this initial step in the signaling cascade, Ki-23057 effectively inhibits downstream events that lead to angiogenesis.

Mechanism of Action

The primary mechanism of action of Ki-23057 is the inhibition of VEGFR-2 kinase activity. This leads to a reduction in VEGF-induced proliferation and tube formation of human umbilical vein endothelial cells (HUVECs). Importantly, in a colon cancer study, Ki-23057 did not show a direct inhibitory effect on the proliferation of several colon cancer cell lines, suggesting its primary anti-tumor effect is mediated through the inhibition of angiogenesis rather than direct cytotoxicity to tumor cells.

Preclinical Data for Ki-23057 (Surrogate Data from Colon Cancer Studies)

As no preclinical data for Ki-23057 in biliary tract cancer is currently available, this section presents data from a key study on its effects in colon cancer models. This information serves as a valuable reference for designing future studies in BTCs.

Table 1: In Vitro Efficacy of Ki-23057

| Cell Line | Assay | Endpoint | Ki-23057 Concentration | Result |

| HUVEC | Proliferation (VEGF-induced) | Inhibition of cell growth | Not specified | Significant inhibition |

| LM-H3 (Colon Cancer) | Proliferation | Inhibition of cell growth | Not specified | No inhibitory effect |

| LoVo (Colon Cancer) | Proliferation | Inhibition of cell growth | Not specified | No inhibitory effect |

| LS174T (Colon Cancer) | Proliferation | Inhibition of cell growth | Not specified | No inhibitory effect |

| HUVEC | Tube Formation | Inhibition of tube formation | Not specified | Inhibition observed |

| HUVEC | VEGFR-2 Phosphorylation | Inhibition of phosphorylation | Not specified | Inhibition observed |

Table 2: In Vivo Efficacy of Ki-23057 in a Colon Cancer Xenograft Model

| Animal Model | Tumor Type | Treatment | Endpoint | Result |

| Xenografted LM-H3 tumors | Colon Cancer | Ki-23057 | Tumor growth inhibition | Significant inhibitory effect |

| Xenografted LM-H3 tumors | Colon Cancer | Ki-23057 | Liver metastasis | Significant reduction in spreading of cancer cells to the liver |

| Xenografted LM-H3 tumors | Colon Cancer | Ki-23057 | Microvessel Density (anti-CD31 staining) | Significantly fewer microvessels compared to controls |

Proposed Experimental Protocols for Evaluating Ki-23057 in Biliary Tract Cancer

The following protocols are based on established methodologies for evaluating anti-angiogenic agents and can be adapted for the study of Ki-23057 in biliary tract cancer.

In Vitro Assays

-

VEGFR-2 Kinase Inhibition Assay:

-

Objective: To determine the direct inhibitory activity of Ki-23057 against the VEGFR-2 kinase.

-

Methodology: A cell-free kinase assay using recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide), and ATP. The amount of phosphorylated substrate is quantified in the presence of varying concentrations of Ki-23057 to determine the IC50 value.

-

-

Cellular Proliferation Assay:

-

Objective: To assess the effect of Ki-23057 on the proliferation of both endothelial cells and biliary tract cancer cell lines.

-

Methodology: HUVECs and a panel of human biliary tract cancer cell lines (e.g., HuCC-T1, TFK-1) would be treated with varying concentrations of Ki-23057 in the presence and absence of VEGF-A. Cell viability would be assessed after 48-72 hours using an MTS or similar assay.

-

-

Endothelial Cell Tube Formation Assay:

-

Objective: To evaluate the effect of Ki-23057 on the ability of endothelial cells to form capillary-like structures.

-

Methodology: HUVECs are seeded on a basement membrane matrix (e.g., Matrigel) and treated with varying concentrations of Ki-23057 in the presence of VEGF-A. The formation of tube-like structures is observed and quantified after several hours.

-

-

VEGFR-2 Phosphorylation Assay:

-

Objective: To confirm the inhibition of VEGF-A-induced VEGFR-2 phosphorylation in a cellular context.

-

Methodology: HUVECs or VEGFR-2-expressing biliary tract cancer cells are starved and then pre-treated with Ki-23057 before stimulation with VEGF-A. Cell lysates are then analyzed by Western blot or ELISA for phosphorylated VEGFR-2 and total VEGFR-2.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of Ki-23057 in a biliary tract cancer xenograft model.

-

Methodology:

-

Cell Line Selection: Choose a suitable human biliary tract cancer cell line that forms tumors in immunocompromised mice.

-

Tumor Implantation: Subcutaneously inject the selected cancer cells into the flank of immunodeficient mice (e.g., nude or NSG mice).[8]

-

Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer Ki-23057 (e.g., via oral gavage or intraperitoneal injection) daily or on a specified schedule. The control group would receive a vehicle.

-

Efficacy Assessment: Monitor tumor volume regularly using calipers. At the end of the study, excise the tumors and weigh them.

-

Pharmacodynamic and Histological Analysis: A portion of the tumor tissue should be flash-frozen for analysis of VEGFR-2 phosphorylation. The remaining tissue should be fixed in formalin and embedded in paraffin (B1166041) for immunohistochemical analysis of microvessel density (using anti-CD31 or anti-CD34 antibodies), proliferation (Ki-67), and apoptosis (TUNEL).

-

Metastasis Assessment: For orthotopic or patient-derived xenograft (PDX) models, the incidence and burden of metastases to relevant organs (e.g., liver, lymph nodes) should be evaluated.[9][10]

-

Visualizations: Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

Caption: VEGFR-2 signaling pathway and the inhibitory action of Ki-23057.

Experimental Workflow for Preclinical Evaluation of Ki-23057 in Biliary Tract Cancer

Caption: Proposed workflow for the preclinical evaluation of Ki-23057 in biliary tract cancer.

Conclusion and Future Directions

The available evidence strongly supports the role of VEGFR-2 signaling in the progression of biliary tract cancer, making it a high-priority target for therapeutic intervention. Ki-23057, as a potent VEGFR-2 inhibitor, has demonstrated significant anti-angiogenic and anti-tumor effects in preclinical colon cancer models. Although direct evidence in BTCs is lacking, the data presented in this guide provides a strong rationale for initiating preclinical studies of Ki-23057 in this malignancy. Future research should focus on validating the efficacy of Ki-23057 in a panel of biliary tract cancer cell lines and in vivo models, including patient-derived xenografts, to better predict its clinical potential. Such studies will be instrumental in determining whether Ki-23057 could offer a new therapeutic option for patients with biliary tract cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Cholangiocarcinoma pathogenesis: Role of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oaepublish.com [oaepublish.com]

- 4. VEGF and cholangiocarcinoma: Feeding the tumor - Cherry-Bohannan - Translational Gastrointestinal Cancer [tgc.amegroups.com]

- 5. Recent Advances in the Mechanism Research and Clinical Treatment of Anti-Angiogenesis in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The VEGF expression associated with prognosis in patients with intrahepatic cholangiocarcinoma: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental Model of Biliary Tract Cancers: Subcutaneous Xenograft of Human Cell Lines in Immunodeficient Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Biliary tract cancer patient-derived xenografts: Surgeon impact on individualized medicine - PMC [pmc.ncbi.nlm.nih.gov]